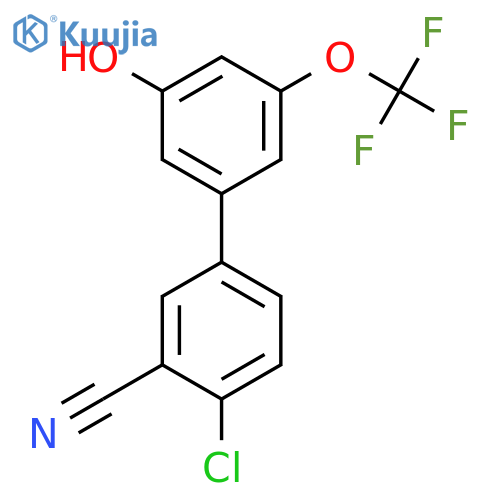Cas no 1262004-29-4 (5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol)

1262004-29-4 structure
商品名:5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol
CAS番号:1262004-29-4
MF:C14H7ClF3NO2
メガワット:313.659093141556
MDL:MFCD18316362
CID:2768804
PubChem ID:53222085
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol 化学的及び物理的性質
名前と識別子
-
- MFCD18316362
- DTXSID20686663
- 5-(4-CHLORO-3-CYANOPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%
- 1262004-29-4
- 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
- 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol
-
- MDL: MFCD18316362
- インチ: InChI=1S/C14H7ClF3NO2/c15-13-2-1-8(3-10(13)7-19)9-4-11(20)6-12(5-9)21-14(16,17)18/h1-6,20H
- InChIKey: CGRQPLHHXZYECR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 313.0117406Da
- どういたいしつりょう: 313.0117406Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 53.3Ų
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322570-5 g |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-29-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322570-5g |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-29-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
1262004-29-4 (5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 557-08-4(10-Undecenoic acid zinc salt)
- 68551-17-7(Isoalkanes, C10-13)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1262004-29-4)

清らかである:99%
はかる:5g
価格 ($):687.0